Ribosyl-diphthamide

Description

Properties

CAS No. |

75652-53-8 |

|---|---|

Molecular Formula |

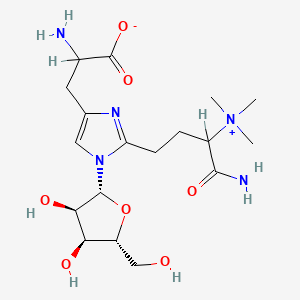

C18H31N5O7 |

Molecular Weight |

429.5 g/mol |

IUPAC Name |

2-amino-3-[2-[4-amino-4-oxo-3-(trimethylazaniumyl)butyl]-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]propanoate |

InChI |

InChI=1S/C18H31N5O7/c1-23(2,3)11(16(20)27)4-5-13-21-9(6-10(19)18(28)29)7-22(13)17-15(26)14(25)12(8-24)30-17/h7,10-12,14-15,17,24-26H,4-6,8,19H2,1-3H3,(H2-,20,27,28,29)/t10?,11?,12-,14-,15-,17-/m1/s1 |

InChI Key |

ZBHYRBYADYEBBR-QJEBFMIZSA-N |

SMILES |

C[N+](C)(C)C(CCC1=NC(=CN1C2C(C(C(O2)CO)O)O)CC(C(=O)[O-])N)C(=O)N |

Isomeric SMILES |

C[N+](C)(C)C(CCC1=NC(=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(C(=O)[O-])N)C(=O)N |

Canonical SMILES |

C[N+](C)(C)C(CCC1=NC(=CN1C2C(C(C(O2)CO)O)O)CC(C(=O)[O-])N)C(=O)N |

Synonyms |

ribosyl-diphthamide |

Origin of Product |

United States |

Scientific Research Applications

Role in Protein Translation

Mechanism of Action

Ribosyl-diphthamide is essential for the proper functioning of eEF2, a protein that facilitates the translocation step during protein synthesis. The modification is crucial for maintaining the fidelity of translation elongation and preventing spurious frameshifting during mRNA translation. Studies have shown that loss of diphthamide leads to increased rates of ribosomal frameshifting, which can result in the production of nonfunctional proteins .

Case Study: Oxidative Stress Response

Research indicates that this compound plays a protective role under oxidative stress conditions. In diphthamide-deficient cells, there is a marked increase in sensitivity to oxidative stress, leading to cell death. The presence of this compound allows eEF2 to selectively translate proteins that are critical for cell survival, such as X-linked inhibitor of apoptosis (XIAP) and fibroblast growth factor 2 (FGF2), which are synthesized from mRNAs containing internal ribosomal entry sites (IRES) .

Protection Against Toxins

Resistance to Ribosome-Inactivating Proteins

this compound has been implicated in providing protection against ribosome-inactivating proteins (RIPs), such as ricin and diphtheria toxin. Diphthamide-deficient cells exhibit significantly higher sensitivity to these toxins compared to their wild-type counterparts. For instance, studies show that diphthamide-deficient Chinese hamster ovary (CHO) cells are threefold more sensitive to ricin than normal cells . This suggests that this compound may have evolved as a protective mechanism against such toxins by enhancing the stability and functionality of eEF2.

Experimental Evidence

In vitro experiments demonstrate that the addition of eEF2 with this compound can protect ribosomes from the toxic effects of ricin. This protective effect was confirmed through complementation studies where diphthamide-deficient CHO cells were transfected with genes responsible for diphthamide biosynthesis, resulting in restored resistance to ricin .

Implications in Disease Models

Cancer Research

The modification's role in regulating protein synthesis under stress conditions has implications for cancer research. Tumor cells often experience hypoxic conditions where this compound may influence the translation of survival factors. Understanding how this compound affects eEF2 function could provide insights into developing therapeutic strategies targeting translation mechanisms in cancer cells .

Neurodegenerative Diseases

Given its role in cellular stress responses, this compound may also be relevant in neurodegenerative diseases where oxidative stress is a contributing factor. Studies exploring the modification's impact on neuronal cell survival under oxidative conditions could reveal potential targets for intervention .

Summary Table of Key Findings

Chemical Reactions Analysis

ADP-Ribosylation Reaction by Diphtheria Toxin

Reaction equation :

Key characteristics :

-

Catalytic efficiency : DT transfers the ADP-ribose moiety from NAD+ to the N3 position of diphthamide's imidazole ring .

-

Irreversible inhibition : This modification blocks eEF2's GTPase activity, stalling ribosomal translocation during translation .

-

Structural dependency : The reaction requires the fully modified diphthamide structure; intermediate forms (e.g., diphthine) exhibit <3% reactivity .

Kinetic parameters :

| Substrate | Reaction Rate (relative to diphthamide) | (μM) | Reference |

|---|---|---|---|

| Diphthamide (eEF2) | 100% | 0.5–1.2 | |

| Diphthine | 3% | 12–18 |

Biosynthetic Pathway of Diphthamide

Diphthamide synthesis involves seven conserved genes (DPH1–DPH7) and three enzymatic steps:

Step 1: ACP transfer

Step 2: Trimethylation

Step 3: Amidation

Structural Determinants of Reactivity

Crystallographic insights :

-

Diphthamide adopts a unique 2-[3-carboxyamido-3-(trimethylammonio)propyl]histidine structure .

-

The modified side chain extends 9.5 Å from the histidine backbone, positioning it in DT's active site .

Key structural features :

| Feature | Role in ADP-ribosylation |

|---|---|

| Imidazole N3 atom | Nucleophilic attack on NAD+ |

| Trimethylammonio | Stabilizes transition state |

| Carboxyamido group | Hydrogen bonding with DT residues |

Endogenous ADP-Ribosylation Potential

While primarily studied in toxin contexts, endogenous modifications have been hypothesized:

-

Reported activity : Low-level ADP-ribosylation observed in mammalian cells (0.2–0.5% of toxin rate) .

-

Controversies :

Unexplored Reaction Dynamics

Open questions :

-

Why does diphthamide biosynthesis require seven genes for a single modification?

-

Does the unexpected R-configuration in crystallographic models imply undiscovered enzymatic steps?

-

Are there regulatory mechanisms controlling diphthamide-ADP-ribosylation in stress responses?

This synthesis of biochemical and structural data highlights diphthamide's role as a critical target in bacterial pathogenesis and a paradigm for complex post-translational modifications. Current gaps in mechanistic understanding underscore the need for advanced spectroscopic and genetic studies.

Comparison with Similar Compounds

Table 1: Comparative Analysis of ADP-Ribosylating Toxins Targeting EF-2

Comparison with Other Post-Translational Modifications on Elongation Factors

- Glycosylation of EF1A: Legionella pneumophila glucosyltransferases modify EF1A, impairing its aminoacyl-tRNA binding capacity. Unlike ADP-ribosylation, this modification is reversible and targets a different elongation factor .

- Phosphorylation of EF2 : Regulatory kinases phosphorylate EF-2 at Thr-56 during stress, transiently inhibiting translation without inducing cell death .

Table 2: Post-Translational Modifications of Elongation Factors

| Modification | Target EF | Residue | Enzymatic Agent | Functional Outcome |

|---|---|---|---|---|

| ADP-ribosylation | EF-2 | Diphthamide | DT, PEA | Irreversible inhibition |

| Glycosylation | EF1A | Unspecified | Legionella glucosyltransferases | Reversible tRNA binding loss |

| Phosphorylation | EF-2 | Thr-56 | eEF2 kinase | Transient inhibition |

Structural and Mechanistic Distinctions

- Ribosyl-Diphthamide vs. Histone ADP-Ribosylation : ADP-ribosylation of histone H2B at glutamic acid (Glu-2) alters chromatin structure, contrasting with this compound’s role in translational arrest .

- Hydrolysis Products : this compound hydrolysis yields ADP-ribose and free diphthamide, whereas ricin (a ribosome-inactivating toxin) cleaves rRNA without forming ADP-ribosylated intermediates .

Key Research Findings

- Biosynthesis : Diphthamide synthesis requires an iron-sulfur enzyme (DPH1-DPH2 complex) to generate a radical intermediate, a mechanism absent in other EF modifications .

- Functional Impact : Cells lacking diphthamide exhibit translational infidelity and reduced competitiveness, underscoring its role in maintaining accuracy .

- Therapeutic Targeting: Engineered toxins exploiting EF-2 ADP-ribosylation (e.g., DT-based immunotoxins) show efficacy in oncology, whereas PEA derivatives are being tested for prostate cancer .

Preparation Methods

Enzymatic Transfer of the 3-Amino-3-Carboxypropyl (ACP) Group

The first step involves transferring the ACP moiety from S-adenosylmethionine (SAM) to the C2 position of the imidazole ring of histidine 699 (H699) in eEF2. This reaction is catalyzed by a heterodimeric complex of Dph1-Dph2 in eukaryotes or a homodimeric Dph2 in archaea. In vitro reconstitution using Pyrococcus horikoshii Dph2 (PhDph2) requires:

Trimethylation by Dph5

Dph5, a methyltransferase, trimethylates the ACP-modified histidine to form diphthine. Key parameters include:

-

Activity : Purified Dph5 increases ADP-ribosylation efficiency of diphthine-containing eEF2 by ~30-fold compared to unmethylated intermediates.

In Vitro ADP-Ribosylation Using Diphtheria Toxin

ADP-ribosylation of diphthamide is performed post-biosynthesis using purified DT and NAD⁺.

Reaction Conditions and Components

A standardized protocol derived from Saccharomyces cerevisiae and mammalian systems includes:

| Component | Concentration | Role |

|---|---|---|

| Purified eEF2 | 10 μM | Substrate |

| Diphtheria toxin | 0.1 μM | ADP-ribosyltransferase |

| NAD⁺ | 1 mM | ADP-ribose donor |

| Tris-HCl (pH 7.5) | 20 mM | Buffer |

| Incubation time | 30 min (37°C) | Optimal activity |

Purification of this compound

Post-reaction, DT is removed via size-exclusion chromatography (Superdex 200 Increase column) or immunoprecipitation. ADP-ribosylated eEF2 is confirmed by:

Analytical Methods for Verification

Mass Spectrometry Analysis

Functional Assays

-

β-Galactosidase reporter assay : Measures translational fidelity in yeast strains lacking diphthamide.

-

Luciferase frameshifting assay : Quantifies ribosome stalling caused by ADP-ribosylated eEF2.

Challenges and Optimization Strategies

Incomplete Diphthamide Biosynthesis

Low ADP-Ribosylation Efficiency

-

Issue : Diphthine (unamidated intermediate) reacts at 3% the rate of diphthamide.

-

Solution : Pre-incubate eEF2 with Dph6/Dph7 and 5 mM NH₄Cl to ensure complete amidation.

Data Tables Summarizing Key Parameters

Table 1. Diphthamide Biosynthesis Enzymes

| Enzyme | Organism | Cofactors | Product | Reference |

|---|---|---|---|---|

| Dph2 | P. horikoshii | [4Fe-4S], SAM | ACP-histidine | |

| Dph5 | S. cerevisiae | SAM | Diphthine | |

| Dph6 | Human | ATP, NH₃ | Diphthamide |

Table 2. ADP-Ribosylation Efficiency

| eEF2 Source | Diphthamide Status | Relative Activity (%) |

|---|---|---|

| Wild-type yeast | Complete | 100 |

| Δdph5 mutant | Diphthine | 0.03 |

| In vitro methylated | Diphthine + SAM | 3.0 |

Q & A

Q. What are the key structural features of ribosyl-diphthamide, and how are they experimentally identified?

this compound is a post-translationally modified histidine residue found in eukaryotic elongation factor 2 (eEF2). Its structure includes a diphthamide moiety linked to a ribosyl group via an ADP-ribosylation reaction. Key identification methods include:

- Nuclear Magnetic Resonance (NMR) : Used to resolve the this compound structure, including glycosidic bond conformation and hydrolysis products .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly in studies of diphtheria toxin-mediated ADP-ribosylation .

- Chromatographic Purification : Ensures sample purity for reproducible structural analysis, as emphasized in experimental protocols for novel compound characterization .

Q. What is the biosynthetic pathway of this compound in eukaryotic systems?

The biosynthesis involves three conserved steps:

- Initial Modification : Methylation of histidine residue (catalyzed by DPH1-DPH4 complex).

- Amidation : Requires ATP-dependent amidotransferase activity of DPH6 to incorporate ammonia into the intermediate .

- ADP-Ribosylation : Mediated by bacterial toxins (e.g., diphtheria toxin) or endogenous enzymes. Methodological Note: Gene knockout models (e.g., dph6Δ yeast) and isotopic labeling (e.g., -ammonia) are critical for tracing pathway intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic requirements for this compound biosynthesis across studies?

Discrepancies often arise from differences in model organisms (e.g., yeast vs. mammalian systems) or assay conditions. To address this:

- Comparative Genomics : Identify conserved vs. species-specific genes (e.g., DPH6 in yeast vs. uncharacterized homologs in mammals) .

- Enzyme Reconstitution Assays : Test candidate proteins in vitro under controlled conditions (pH, cofactors) to isolate functional contributions .

- Data Triangulation : Combine structural (cryo-EM), biochemical (kinetic assays), and genetic (CRISPR knockouts) evidence to validate hypotheses .

Q. What methodological challenges arise when quantifying this compound in complex biological matrices, and how can they be addressed?

Challenges include low abundance, matrix interference, and instability of ADP-ribosylated products. Solutions involve:

- Immunoaffinity Enrichment : Use monoclonal antibodies specific to diphthamide epitopes to isolate targets from lysates .

- Stable Isotope Dilution Mass Spectrometry (SID-MS) : Improves quantification accuracy by spiking -labeled standards .

- Controlled Hydrolysis : Optimize enzymatic (e.g., phosphodiesterase) or chemical hydrolysis to stabilize this compound for analysis .

Q. How can researchers design experiments to study this compound’s role in translational fidelity without confounding variables?

- Conditional Knockout Models : Use inducible promoters (e.g., GAL1 in yeast) to temporally control DPH gene expression .

- Ribosome Profiling : Couple with high-resolution MS to correlate diphthamide modification levels with ribosomal stalling or misincorporation rates .

- Negative Controls : Include unmodified eEF2 (e.g., from dph1Δ strains) to isolate diphthamide-specific effects .

Methodological Frameworks for Rigorous Inquiry

- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions are tractable and impactful .

- Data Validation : Use orthogonal methods (e.g., NMR + MS) to confirm structural assignments and avoid overreliance on single techniques .

- Reproducibility : Document protocols in line with Beilstein Journal guidelines, including raw data deposition and step-by-step supplementary methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.